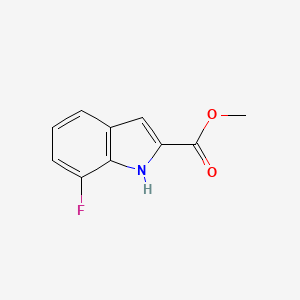

Methyl 7-fluoro-1H-indole-2-carboxylate

Descripción general

Descripción

Methyl 7-fluoro-1H-indole-2-carboxylate is an organic compound characterized by the presence of an indole ring substituted with a fluorine atom at the 7th position and a carboxylate ester group at the 2nd position. This compound is a white to light yellow crystalline solid that is soluble in various solvents. It is commonly used as an intermediate in organic synthesis due to its unique structural features .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 7-fluoro-1H-indole-2-carboxylate can be synthesized through the fluorination of indole followed by esterification with methyl formate. The reaction typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the indole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination and esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines : Substitution of fluorine with primary or secondary amines occurs in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF .

-

Halogen exchange : Fluorine can be replaced by other halogens (e.g., Cl, Br) using halogenating agents like NCS or NBS under radical initiation.

Table 1: Representative Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | NaH, DMF, 0°C → RT | Methyl 7-(benzylamino)-1H-indole-2-carboxylate | 85 | |

| N-Chlorosuccinimide | AIBN, DCM, reflux | Methyl 7-chloro-1H-indole-2-carboxylate | 72 |

Ester Functionalization

The methyl ester group participates in hydrolysis, transesterification, and aminolysis:

-

Hydrolysis : Treatment with aqueous NaOH or LiOH yields 7-fluoro-1H-indole-2-carboxylic acid, a precursor for further derivatization .

-

Aminolysis : Reaction with alkylamines in ethanol produces corresponding amides (e.g., ethyl 7-fluoro-1H-indole-2-carboxamide) .

Key Reaction Pathway :

Typical yield: 60–90% depending on amine nucleophilicity .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at positions 3, 5, and 6 due to electron-rich π-system. Notable reactions include:

-

Friedel-Crafts Acylation : Using acetyl chloride and AlCl₃ introduces acyl groups at position 3 .

-

Nitration : HNO₃/H₂SO₄ mixture selectively nitrates position 5.

Table 2: Electrophilic Substitution Examples

Transition Metal-Catalyzed Coupling

The indole scaffold participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Aryl boronic acids couple at position 5 using Pd(PPh₃)₄ catalyst .

-

Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at position 3 with Pd₂(dba)₃/Xantphos .

Mechanistic Insight :

The fluorine atom electronically deactivates the ring but does not sterically hinder coupling at meta/para positions. Pd-mediated oxidative addition facilitates bond formation .

Reduction and Oxidation

-

Indole Ring Reduction : Hydrogenation with H₂/Pd-C in ethanol saturates the pyrrole ring, yielding 7-fluoro-2,3,4,9-tetrahydro-1H-indole-2-carboxylate.

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (7-fluoro-1H-indole-2-methanol) .

Biological Chelation Interactions

In pharmacological contexts, the indole nitrogen and carboxylate oxygen chelate Mg²⁺ ions, critical for inhibiting viral integrases . This interaction stabilizes the enzyme-inhibitor complex, as shown in crystallographic studies .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 7-fluoro-1H-indole-2-carboxylate serves as a versatile building block in organic synthesis. It is employed in the creation of more complex molecules, particularly in the synthesis of polysubstituted indoles. The compound can be synthesized through fluorination and subsequent esterification processes, which are optimized for high yield and purity using advanced techniques such as continuous flow reactors.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Fluorination | Selectfluor or NFSI | High |

| 2 | Esterification | Methyl formate | High |

Biological Research

The compound has been investigated for its potential in biological applications, particularly concerning its interaction with various biological pathways. Its derivatives have shown promise in several therapeutic areas:

- Antiviral Activity : Compounds derived from this compound have demonstrated efficacy against viral infections by interfering with viral replication mechanisms.

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with low IC50 values, highlighting its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : Research has shown that it can significantly reduce pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Table 2: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | IC50 Values |

|---|---|---|

| Antiviral | Various viruses | Not specified |

| Anticancer | MCF-7, HCT-116 | <10 µM |

| Antimicrobial | Gram-positive bacteria | 15.625 µM - 125 µM |

| Anti-inflammatory | Pro-inflammatory cytokines | Significant decrease |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for developing pharmaceutical compounds. The presence of the fluorine atom enhances the biological activity of derivatives, making them suitable candidates for drug development . The compound's ability to modulate gene expression and inhibit critical enzymes involved in cancer cell proliferation further underscores its therapeutic potential .

Industrial Applications

Beyond research and medicine, this compound finds applications in industrial chemistry. It is utilized in producing dyes and pigments due to its unique chemical properties. The fluorinated indole derivatives are particularly valuable for their stability and reactivity, which are advantageous in various industrial processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in different contexts:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on MCF-7 and HCT-116 cell lines, revealing significant cytotoxicity with IC50 values below 10 µM. The mechanism involved apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Research focusing on antimicrobial activity demonstrated that this compound effectively inhibited MRSA and Enterococcus strains, with MIC values ranging from 15.625 µM to 125 µM. The mechanism involved inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Mecanismo De Acción

The mechanism of action of Methyl 7-fluoro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate

- Methyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Uniqueness

Methyl 7-fluoro-1H-indole-2-carboxylate is unique due to the specific position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

Integrase Inhibition

Methyl 7-fluoro-1H-indole-2-carboxylate and its derivatives have shown promising activity as HIV-1 integrase inhibitors. Integrase plays a crucial role in the life cycle of HIV-1, and inhibiting this enzyme can effectively impair viral replication .

The compound's indole nucleus has been observed to chelate with two Mg2+ ions within the active site of integrase . This interaction is critical for its inhibitory effect. Additionally, the indole core forms a π-stacking interaction with the viral DNA, specifically with dA21 .

Structure-Activity Relationship

Research has shown that modifications to the basic indole-2-carboxylic acid structure can significantly enhance its integrase inhibitory activity. For instance:

- Introduction of substituents at the C3 position improved activity.

- Halogenated benzene rings at the C6 position enhanced binding with viral DNA through π–π stacking interactions .

Quantitative Data

Table 1: Integrase Inhibitory Activity of Selected Compounds

| Compound | IC50 (μM) |

|---|---|

| Parent compound (1) | 32.37 |

| Optimized derivative (17a) | 3.11 |

The optimized derivative (17a) showed a 10.4-fold increase in integrase inhibitory activity compared to the parent compound .

Other Biological Activities

While specific data on this compound is limited, indole derivatives in general have demonstrated a wide range of biological activities:

- Antiviral effects

- Anti-inflammatory properties

- Anticancer potential

- Antioxidant activity

- Antimicrobial properties

Cellular Effects

Indole derivatives, including this compound, have been observed to influence various cellular processes:

- Modulation of cell signaling pathways

- Alteration of gene expression

- Influence on cellular metabolism

For example, some indole derivatives can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses and inflammation.

Enzyme Inhibition

Indole derivatives have shown inhibitory effects on several enzymes:

- Cyclooxygenase (COX)

- Lipoxygenase

These enzymes are involved in inflammatory processes, suggesting potential anti-inflammatory applications for compounds like this compound.

Research Gaps and Future Directions

While the biological activity of this compound shows promise, several areas require further investigation:

- Specific mechanisms of action beyond integrase inhibition

- Potential synergistic effects with other compounds

- In vivo studies to confirm efficacy and safety

- Structure-activity relationship studies to optimize its biological activities

Propiedades

IUPAC Name |

methyl 7-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBIZAPWDPPXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743750 | |

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158331-26-0 | |

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.